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molecular formula C13H16N2O2 B1221292 Pirmagrel CAS No. 85691-74-3

Pirmagrel

Cat. No. B1221292
M. Wt: 232.28 g/mol
InChI Key: LIFOFTJHFFTNRV-UHFFFAOYSA-N
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Patent
US04444775

Procedure details

Pyridinium dichromate (0.94 g) is added as a solid to a solution of 5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine (123 mg) in 10 ml of N,N-dimethylformamide at 25° under nitrogen. The solution is stirred for 6 hours, poured into 150 ml of water and extracted with methylene chloride (5×20 ml). The organic extracts are washed with 1 N sodium hydroxide. Acidification of the aqueous phase to pH=6, extraction with methylene chloride and drying over sodium sulfate/magnesium sulfate yields 5-(5-carboxypentyl)-imidazo[1,5-a]pyridine of Example 2 melting at 145°-146°.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[OH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]1[N:34]2[CH:35]=[N:36][CH:37]=[C:33]2[CH:32]=[CH:31][CH:30]=1.[OH2:38]>CN(C)C=O>[C:23]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]1[N:34]2[CH:35]=[N:36][CH:37]=[C:33]2[CH:32]=[CH:31][CH:30]=1)([OH:38])=[O:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
5-(6-hydroxyhexyl)-imidazo[1,5-a]pyridine
Quantity
123 mg
Type
reactant
Smiles
OCCCCCCC1=CC=CC=2N1C=NC2
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (5×20 ml)
WASH
Type
WASH
Details
The organic extracts are washed with 1 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
Acidification of the aqueous phase to pH=6, extraction with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate/magnesium sulfate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)(O)CCCCCC1=CC=CC=2N1C=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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